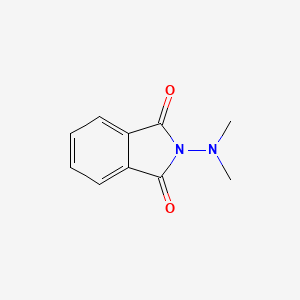
2-(Dimethylamino)isoindoline-1,3-dione
描述
2-(Dimethylamino)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, using silica-supported niobium as a catalyst . This method yields the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. These methods may include solventless reactions, which are more environmentally friendly and cost-effective . The use of green chemistry principles is also emphasized to minimize the environmental impact of the synthesis process .
化学反应分析
Types of Reactions
2-(Dimethylamino)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the dimethylamino group and the carbonyl groups in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield isoindoline-1,3-dione derivatives with additional functional groups, while reduction reactions may produce reduced forms of the compound .
科学研究应用
作用机制
The mechanism of action of 2-(Dimethylamino)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways . For example, it can interact with the dopamine receptor D2, where it binds to the allosteric binding site and modulates receptor activity . Additionally, it can inhibit the aggregation of β-amyloid protein, which is implicated in Alzheimer’s disease .
相似化合物的比较
2-(Dimethylamino)isoindoline-1,3-dione can be compared with other similar compounds such as phthalimide and 3,4-pyridinedicarboximide . While these compounds share structural similarities, this compound is unique in its specific biological activities and applications . For instance, it has shown higher affinity for dopamine receptors compared to phthalimide .
List of Similar Compounds
- Phthalimide
- 3,4-Pyridinedicarboximide
- 2-(3-(Dimethylamino)propyl)isoindoline-1,3-dione
属性
IUPAC Name |
2-(dimethylamino)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-11(2)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGQYGJPNGNBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290118 | |
| Record name | 2-(dimethylamino)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4770-30-3 | |
| Record name | NSC66714 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(dimethylamino)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B5075998.png)
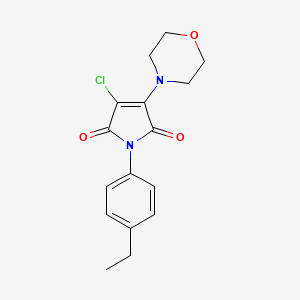

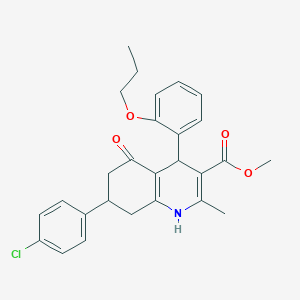
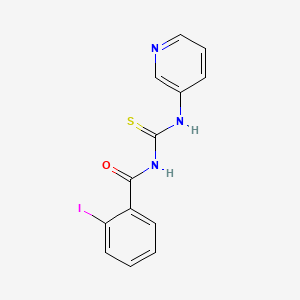
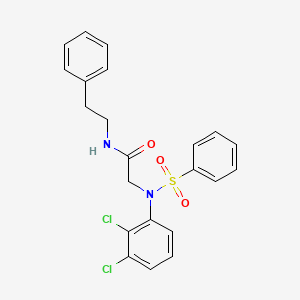
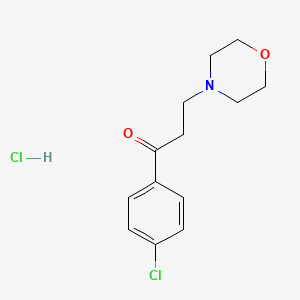
![4-[4-(4-bromo-2,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5076064.png)
![(5E)-5-[[4-[3-(2-chlorophenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5076065.png)
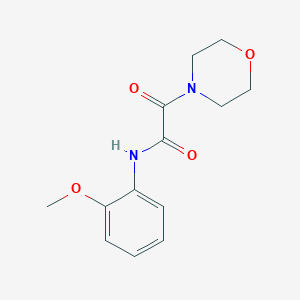
![4-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-2,5-dimethylpyrimidine](/img/structure/B5076074.png)
![4-methoxy-N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide](/img/structure/B5076076.png)
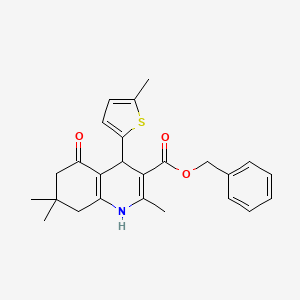
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5076100.png)
